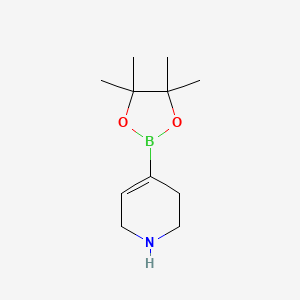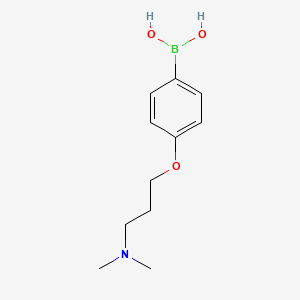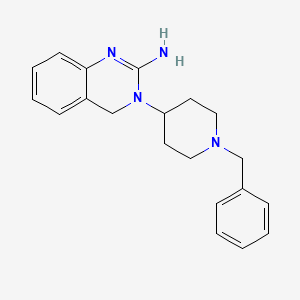
Ácido 6-(3-(trifluorometil)fenil)nicotínico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-(Trifluoromethyl)phenyl)nicotinic acid is a chemical compound that has been studied for its potential pharmacological applications. It is a derivative of nicotinic acid, which is known for its role as a precursor to the coenzyme NAD+/NADP+ and has been used in the treatment of dyslipidemia. The trifluoromethyl group attached to the phenyl ring at the 6-position of the nicotinic acid is of particular interest due to its potential to enhance biological activity and metabolic stability .
Synthesis Analysis
The synthesis of 2-(trifluoromethyl)nicotinic acid derivatives, which are structurally related to 6-(3-(Trifluoromethyl)phenyl)nicotinic acid, involves the formation of the pyridine ring. These compounds are synthesized from simple fluorinated precursors and serve as key intermediates in the production of certain pharmacologically active molecules, such as COMT inhibitors .
Molecular Structure Analysis
The molecular structure of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid is characterized by the presence of a pyridine ring, which is substituted at the 6-position with a phenyl group that carries a trifluoromethyl group. This structural feature is crucial for the compound's interaction with biological targets, such as enzymes. The carboxylic acid group on the pyridine ring is essential for binding to certain enzymes via coordinate bond formation with metal ions in the active site .
Chemical Reactions Analysis
The chemical reactivity of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid is influenced by its functional groups. The carboxylic acid group can participate in reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the trifluoromethyl group can affect the electronic properties of the molecule, potentially leading to unique reactivity patterns. However, specific chemical reactions involving this compound have not been detailed in the provided papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid can be inferred from related compounds. For instance, an analytical method using UPLC has been described for a similar compound, 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid, which exhibits good linearity in a certain concentration range and has been quantified with high precision and recovery. This suggests that 6-(3-(Trifluoromethyl)phenyl)nicotinic acid may also be amenable to high-resolution analytical techniques, which could be useful for its quantification and quality control in a research or pharmaceutical setting .
Aplicaciones Científicas De Investigación
Bloque de construcción químico
“Ácido 6-(3-(trifluorometil)fenil)nicotínico” es un bloque de construcción químico . Se utiliza en la síntesis de diversas moléculas complejas, contribuyendo al desarrollo de nuevos materiales y productos farmacéuticos .
Aplicaciones agroquímicas
Las trifluorometilpiridinas, un grupo que incluye “this compound”, son motivos estructurales clave en ingredientes agroquímicos activos . Se utilizan en la protección de los cultivos contra las plagas . El fluazifop-butilo, un derivado de la trifluorometilpiridina, fue el primero de su tipo que se introdujo en el mercado agroquímico .
Aplicaciones farmacéuticas
Las trifluorometilpiridinas también se utilizan en las industrias farmacéutica y veterinaria . Cinco productos farmacéuticos y dos veterinarios que contienen la parte trifluorometilpiridina han recibido la aprobación para su comercialización . Muchos candidatos están actualmente en ensayos clínicos .
Actividades biológicas
Se cree que las actividades biológicas de los derivados de la trifluorometilpiridina se deben a las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la parte piridina .
Manejo del dolor
En el campo de la medicina, “this compound” se ha relacionado con el manejo del dolor . Se asocia con la producción de un neurotransmisor, un antagonista del receptor del péptido relacionado con el gen de la calcitonina (CGRP) .
Investigación en ciencias de la vida
Este compuesto también se utiliza en la investigación en ciencias de la vida . Contribuye al desarrollo de nuevas metodologías y a la comprensión de los procesos biológicos .
Mecanismo De Acción
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Direcciones Futuras
Propiedades
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(18)19/h1-7H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAPSEYKVPULKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612059 |
Source


|
| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887976-13-8 |
Source


|
| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)




![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)
